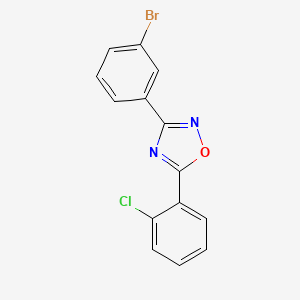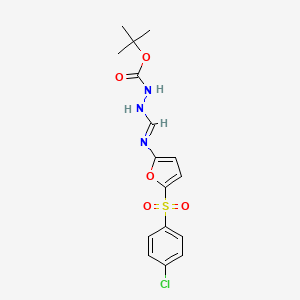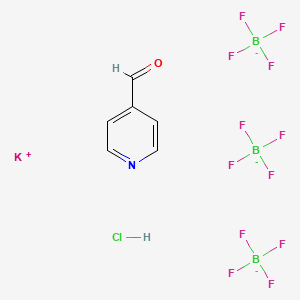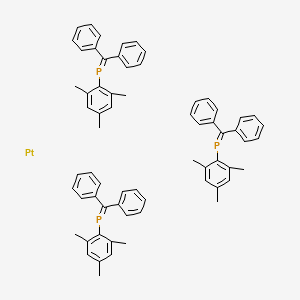
Benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum is a complex organophosphorus compound that has garnered significant interest in the field of chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum typically involves the reaction of benzhydrylidene-(2,4,6-trimethylphenyl)phosphane with a platinum precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
Benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential anticancer agent.
Industry: It is investigated for its role in industrial catalysis and material science.
Mechanism of Action
The mechanism of action of benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum involves its ability to coordinate with metal centers and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- Mesityldiphenylmethylenephosphine
Uniqueness
Benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum is unique due to its specific structural configuration and the presence of a platinum center.
Properties
CAS No. |
89041-27-0 |
|---|---|
Molecular Formula |
C66H63P3Pt |
Molecular Weight |
1144.2 g/mol |
IUPAC Name |
benzhydrylidene-(2,4,6-trimethylphenyl)phosphane;platinum |
InChI |
InChI=1S/3C22H21P.Pt/c3*1-16-14-17(2)21(18(3)15-16)23-22(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h3*4-15H,1-3H3; |
InChI Key |
ADSYPNBDXJOPBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P=C(C2=CC=CC=C2)C3=CC=CC=C3)C.CC1=CC(=C(C(=C1)C)P=C(C2=CC=CC=C2)C3=CC=CC=C3)C.CC1=CC(=C(C(=C1)C)P=C(C2=CC=CC=C2)C3=CC=CC=C3)C.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


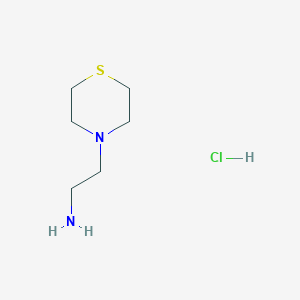
![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
![3-[(E)-2-(2-Chloro-3-((E)-2-[4-phenylbenzo[F]quinolin-3(4H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-4-phenylbenzo[F]quinolinium iodide](/img/structure/B13778946.png)
![2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide](/img/structure/B13778952.png)
![Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13778955.png)
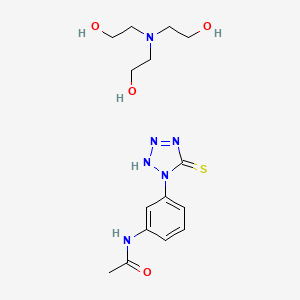
![(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B13778967.png)
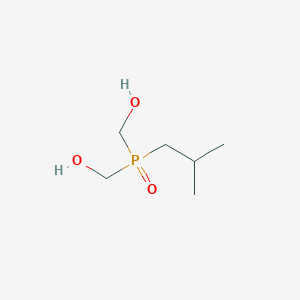

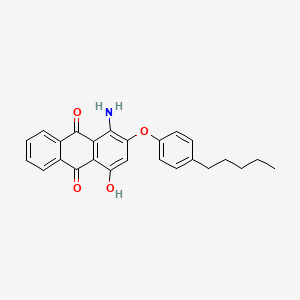
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)
